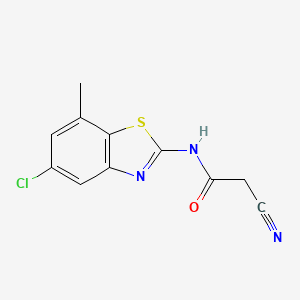

N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide

Description

Properties

Molecular Formula |

C11H8ClN3OS |

|---|---|

Molecular Weight |

265.72 g/mol |

IUPAC Name |

N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide |

InChI |

InChI=1S/C11H8ClN3OS/c1-6-4-7(12)5-8-10(6)17-11(14-8)15-9(16)2-3-13/h4-5H,2H2,1H3,(H,14,15,16) |

InChI Key |

JCQSDRADTBLQEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=N2)NC(=O)CC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-7-methyl-1,3-benzothiazole with cyanoacetic acid or its derivatives under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the benzothiazole ring undergoes nucleophilic substitution under mild alkaline conditions. For example:

-

Reaction with sodium ethoxide and carbon disulfide yields thiolated intermediates, which further react with phenacyl bromides (e.g., 4-bromophenyl derivatives) to form cyclic thiophene-benzothiazole hybrids .

Reaction Conditions

Cyclization Reactions

The cyanoacetamide group facilitates cyclization with aldehydes to form heterocyclic systems:

-

Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to generate acrylamide derivatives. This reaction proceeds in ethanol under reflux with piperidine catalysis .

Example Reaction Pathway

-

Intermediate Formation :

-

Cyclization : Acidic or thermal conditions induce cyclization to pyrimido-benzothiazolones .

Data for Acrylamide Product (6a)

-

Yield : 83%

Glycosylation Reactions

The thiol group in intermediates derived from this compound participates in glycosylation:

-

Reaction with tetra-O-acetyl-α-D-glycopyranosyl bromides (5a–5b ) yields thioglycoside derivatives (e.g., 6a–6f ) under SN2 conditions .

Key Glycosylation Product (6f)

| Parameter | Value |

|---|---|

| Yield | 72% |

| ¹H NMR | δ 5.39 ppm (anomeric H, J=8.8 Hz) |

| Biological Activity | Antiviral/anticancer potential |

Reactivity with Electrophiles

The electron-deficient benzothiazole ring undergoes electrophilic substitution:

-

Nitration : Selective nitration at position 4 occurs under mixed-acid conditions, confirmed by ¹H NMR upfield shifts .

-

Bromination : Reacts with bromine in acetic acid to form 6-bromo derivatives, utilized in synthesizing USP7 enzyme inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 7 of the benzothiazole ring. For example:

-

Reaction with 4-methoxyphenylboronic acid produces a biaryl derivative (85% yield), characterized by HRMS and ¹³C NMR .

Hydrolysis and Rearrangement

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial activities. N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, potentially serving as an alternative treatment for infections resistant to conventional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines, including breast cancer cells (MCF7). The mechanism of action is believed to involve apoptosis induction and the inhibition of key cellular pathways associated with tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including this compound, revealed promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains, showing effective inhibition comparable to standard antibiotics like penicillin and ciprofloxacin .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, with detailed analysis revealing dose-dependent effects leading to increased apoptosis rates in treated cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-N-(1,3-benzothiazol-2-yl)acetamide | Structure | Retains antimicrobial properties but lacks the cyano group |

| 2-Cyano-N-(4-nitrophenyl)acetamide | Structure | Contains a nitro group which may enhance biological activity |

| 4-Methyl-N-(6-methoxybenzothiazol-2-yl)cyanoacetamide | Structure | Features a methoxy group affecting solubility and reactivity |

Mechanism of Action

The mechanism of action for N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues

Substituent Positioning and Electronic Effects

A key structural analogue is N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (), which differs in three aspects:

Benzothiazole Substitution : The target compound features a 5-chloro-7-methyl group, while the analogue has a single 4-chloro substituent.

Side Chain: The analogue has a 3-methylphenylacetamide group, contrasting with the cyanoacetamide moiety in the target compound.

Table 1: Structural Comparison

Crystal Packing and Intermolecular Interactions

In the analogue, crystal stabilization is achieved via O–H⋯N, O–H⋯O, and π–π stacking interactions (3.7–4.0 Å interplanar distances) . The absence of a hydration shell in the target compound may lead to distinct packing motifs, such as increased reliance on C–H⋯N (cyano) or π–π interactions.

Biological Activity

N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure combines a benzothiazole moiety with a cyanoacetamide functional group, which contributes to its chemical reactivity and potential pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 265.72 g/mol

- Structure : The compound features a chlorine atom and a methyl group on the benzothiazole ring, enhancing its reactivity.

Antimicrobial Activity

Compounds containing benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated notable activity against various bacterial strains. In vitro studies show that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Antitumor Activity

Recent research indicates that derivatives of benzothiazole, including this compound, possess antitumor properties. A study assessed the cytotoxic effects of this compound on several cancer cell lines, revealing promising results:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | High |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 | Moderate |

| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | Moderate |

These results suggest that this compound can inhibit cell proliferation effectively in vitro.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in the target cells. For instance, it has been suggested that compounds with similar structures can act as modulators of neurotransmitter receptors, which may contribute to their neuroprotective and cognitive-enhancing properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Knoevenagel Condensation : This method involves the reaction of benzothiazole derivatives with cyanoacetic acid in the presence of a suitable catalyst.

- Refluxing with Acids : Refluxing the benzothiazole derivative with cyanoacetamide under acidic conditions has also been reported as an effective synthetic route.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Antitumor Study : In a recent publication in Cancer Research, researchers found that this compound showed potent cytotoxicity against multiple lung cancer cell lines, indicating its potential as an antitumor agent.

Q & A

Q. What are the optimized synthetic routes for preparing N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide?

A one-pot synthesis using ultrasound-assisted methodology with L-proline catalysis (10 mol%) in ethanol at 80°C for 20 minutes is effective. This method minimizes side reactions and improves yield compared to traditional reflux methods. Key steps include the reaction of benzothiazole-2-amine derivatives with cyanoacetamide precursors under controlled conditions. Monitoring via TLC ensures reaction completion .

Q. How is the compound structurally characterized in academic studies?

Combined spectroscopic and crystallographic techniques are employed:

- X-ray diffraction (SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .

- ¹H NMR identifies substituent effects (e.g., chloro and methyl groups on the benzothiazole ring) and confirms the absence of ester signals in derivatives .

Q. What pharmacokinetic predictors are relevant for derivatives of this compound?

Use Simulation Plus software to calculate predictors such as:

- Effective permeability (Peff)

- Blood-brain barrier penetration (logBBB)

- Volume of distribution (Vd)

These parameters guide bioactivity predictions for antimicrobial or anticancer applications .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence reactivity and bioactivity?

Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilicity, facilitating nucleophilic addition in Michael-type reactions. Compare molecular weights and peak areas (HPLC) of derivatives to assess substituent effects on lipophilicity and metabolic stability. For example, methoxy groups increase solubility but reduce membrane permeability .

Q. What challenges arise in resolving crystallographic data for benzothiazole-acetamide hybrids?

Q. How are reaction mechanisms validated for benzothiazole-pyridine hybrid synthesis?

- Kinetic isotope effects and DFT calculations probe transition states in L-proline-catalyzed cycloadditions.

- ¹³C NMR tracks cyanoacetamide enolate formation, confirming a Michael addition-cyclization pathway .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Hirshfeld surface analysis reconciles discrepancies in hydrogen-bonding patterns observed in NMR (solution state) vs. X-ray (solid state).

- Dynamic NMR experiments detect conformational flexibility in gauche-oriented substituents .

Methodological Tables

Q. Table 1: Key Pharmacokinetic Predictors for Derivatives

| Parameter | Value Range | Method (Software) | Relevance to Bioactivity |

|---|---|---|---|

| logBBB | -1.2 to 0.8 | Simulation Plus | CNS targeting |

| Peff (×10⁻⁴ cm/s) | 1.5–3.2 | PBPK modeling | Intestinal absorption |

| Unbound fraction | 5–25% | Plasma protein binding assays | Drug availability |

Q. Table 2: Reaction Optimization Parameters

| Condition | Conventional Heating | Ultrasound (80°C) |

|---|---|---|

| Time (min) | 120 | 20 |

| Yield (%) | 45–60 | 75–85 |

| Catalyst loading | 20 mol% piperidine | 10 mol% L-proline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.